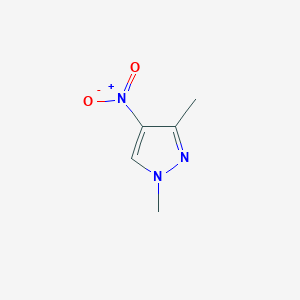

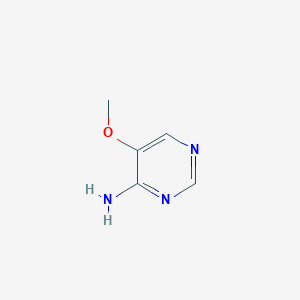

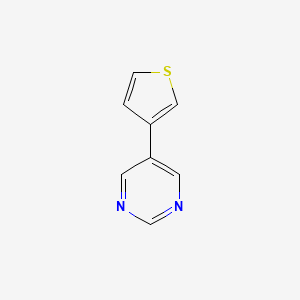

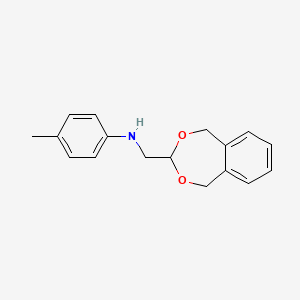

![molecular formula C12H12N2O3S2 B1298965 [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid CAS No. 332383-09-2](/img/structure/B1298965.png)

[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid is a compound that can be inferred to belong to a class of thiazole derivatives. These derivatives are known for their potential biological activities, which include antimicrobial properties. The compound of interest is likely to possess similar properties due to the presence of the benzothiazole moiety, which is a common feature in molecules with antimicrobial activity.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves multi-step reactions. For instance, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives is achieved by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of a base such as K2CO3 in acetone . Although the exact synthesis of [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid is not detailed, it is likely to follow a similar pathway, involving the formation of an amide linkage and the introduction of a sulfanyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed using spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (1H-NMR), and Fast Atom Bombardment Mass Spectrometry (FAB+-MS) . These techniques allow for the elucidation of the chemical structure, including the identification of functional groups and the overall molecular framework.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The sulfanyl group, in particular, can participate in nucleophilic substitution reactions, which can be utilized to further modify the compound or to attach it to other molecules, potentially altering its biological activity. The amide linkage present in the compound is typically more stable but can be hydrolyzed under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the thiazole core. The presence of a benzothiazole group is likely to increase the compound's aromatic character and could affect its solubility in organic solvents. The antimicrobial activity of these compounds is a significant chemical property, with some derivatives showing significant levels of activity against various bacterial and fungal strains . Additionally, related compounds have been screened for enzyme inhibition activity and have shown relative activity against enzymes like acetylcholinesterase .

Safety And Hazards

The safety data sheet for this compound indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It also states that this substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Eigenschaften

IUPAC Name |

2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-7-2-3-8-9(4-7)19-12(13-8)14-10(15)5-18-6-11(16)17/h2-4H,5-6H2,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGSLYMLRAVKOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357207 |

Source

|

| Record name | SBB028005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid | |

CAS RN |

332383-09-2 |

Source

|

| Record name | SBB028005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

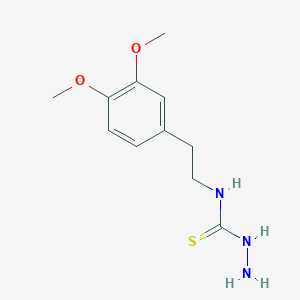

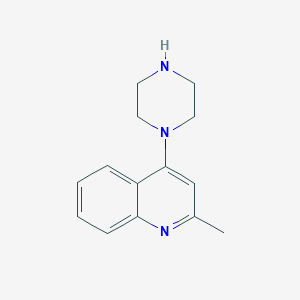

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)